Sodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate

Mass spectrometry Sulfated carbohydrate analysis Positional isomer resolution

Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate, commonly designated D-Glucose 3-sulfate sodium salt, is a monosulfated monosaccharide with the molecular formula C₆H₁₁NaO₉S and a molecular weight of 282.2 g/mol. It belongs to the class of sulfated carbohydrates, specifically a positionally defined sulfate ester of D-glucose wherein the sulfate group is covalently attached to the C-3 hydroxyl of the open-chain aldehydo-hexose form.

Molecular Formula C6H11NaO9S
Molecular Weight 282.20 g/mol
Cat. No. B13397392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl) sulfate
Molecular FormulaC6H11NaO9S
Molecular Weight282.20 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+]
InChIInChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1
InChIKeyPPFRJSVPFMKACS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose 3-Sulfate Sodium Salt (CAS 89830-83-1): Procurement-Relevant Identity and Class Context


Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate, commonly designated D-Glucose 3-sulfate sodium salt, is a monosulfated monosaccharide with the molecular formula C₆H₁₁NaO₉S and a molecular weight of 282.2 g/mol [1]. It belongs to the class of sulfated carbohydrates, specifically a positionally defined sulfate ester of D-glucose wherein the sulfate group is covalently attached to the C-3 hydroxyl of the open-chain aldehydo-hexose form [2]. Unlike polymeric glycosaminoglycans or heterogeneous sulfated polysaccharide mixtures, this compound presents a single, regiospecifically defined sulfation site, making it a structurally unambiguous reference entity for analytical method development, enzyme kinetics studies, and sulfation-pattern structure–activity relationship investigations .

Why Positional Isomers of Sulfated Glucose Cannot Substitute for D-Glucose 3-Sulfate Sodium Salt in Research Procurement


Sulfated monosaccharides that share identical molecular formulae and differ only in the ring position of the sulfate ester are not functionally interchangeable. The sulfate position dictates enzymatic recognition, mass spectrometric fragmentation, chromatographic retention, and biological binding selectivity in ways that are both measurable and consequential [1]. For example, sulfatase A from ox liver hydrolyses the 3-sulfate isomer of glucose more rapidly than the 2-, 4-, or 6-sulfate isomers under identical assay conditions [2]. In electrospray ionization ion trap mass spectrometry, 3-O-sulfated hexoses produce a unique, abundant diagnostic fragment ion ([OSO₃H]⁻ in MS²) that is entirely absent from the spectra of their positional isomers—a property that enables unambiguous isomer discrimination even in mixtures [3]. Procurement of the incorrect positional isomer (e.g., glucose-6-sulfate) therefore introduces a structurally distinct entity with divergent enzyme kinetics, analytical behaviour, and biological recognition profiles, invalidating experimental assumptions of sulfation-pattern equivalence.

Quantitative Differentiation Evidence for D-Glucose 3-Sulfate Sodium Salt Versus Its Closest Positional Isomers


MS² Diagnostic Ion: Unequivocal Discrimination of 3-O-Sulfated Glucose from All Other Positional Isomers

In negative-ion ESI-ITMS, 3-O-sulfated monosaccharides—including D-glucose 3-sulfate (Glc3S) and N-acetyl-D-glucosamine 3-sulfate (GlcNAc3S)—generate a single abundant diagnostic fragment ion in MS² corresponding to the hydrogensulfate ion, [OSO₃H]⁻. This signature is unique to the 3-O-sulfation position and is not observed for any other sulfation isomer (2-, 4-, or 6-O-sulfated hexoses or N-acetylhexosamines). The presence or absence of this ion enables unambiguous isomer identification even when positional isomers are co-analysed as mixtures, and the abundance ratio of diagnostic ions permits estimation of isomer proportions [1].

Mass spectrometry Sulfated carbohydrate analysis Positional isomer resolution

Glycosulfatase Substrate Preference: 3-Sulfate Isomers Hydrolysed More Rapidly Than 2-, 4-, or 6-Sulfate Isomers by Sulfatase A

Sulfatase A (aryl-sulfate sulfohydrolase, EC 3.1.6.1) purified from ox liver was assayed against the complete panel of D-glucopyranose and D-galactopyranose 2-, 3-, 4-, and 6-sulfate positional isomers using the rhodizonic acid method for liberated SO₄²⁻ quantification. Across the isomer panel, glucose sulfates were hydrolysed more rapidly than galactose sulfates, and the 3-sulfate isomers were hydrolysed more rapidly than the 2-, 4-, or 6-sulfate positional isomers of the same sugar. Additionally, hydrolysis of glucose 3-sulfate was accompanied by formation of substrate-modified sulfatase A—a hysteretic behaviour not reported for the other positional isomers—indicating a distinct enzyme–substrate interaction mechanism specific to the 3-sulfation position [1].

Enzyme kinetics Sulfatase substrate specificity Carbohydrate sulfate hydrolysis

Michaelis Constant Differentiation: Km of Glucose-3-Sulfate Versus Glucose-6-Sulfate for Charonia lampas Glycosulfatase

Kinetic parameters were determined for the glycosulfatase (EC 3.1.6.3) of the marine mollusc Charonia lampas using purified enzyme preparations. The Michaelis constant (Km) for D-glucose 3-sulfate was measured at 29.4 mM, compared with 25.0 mM for D-glucose 6-sulfate and 11.8 mM for N-acetyl-D-glucosamine 6-sulfate, all assayed under identical conditions at pH optimum 5.5–5.6 [1]. The 17.6% higher Km of glucose-3-sulfate relative to glucose-6-sulfate indicates measurably lower apparent substrate affinity for this enzyme, demonstrating that the sulfation position modulates enzyme–substrate recognition in a quantifiable manner.

Enzyme kinetics Glycosulfatase Km comparison

Validated Analytical Reference Standard: Glucose-3-Sulfate as a Calibrant for Capillary Electrophoresis Sulfate Quantification

A capillary electrophoresis method with indirect UV detection was developed and validated for determining sulfate ester content in sulfated oligo- and polysaccharides. Glucose 3-sulfate was employed as one of two model compounds for method validation. Following HCl hydrolysis, the liberated sulfate ion was analysed using a triethanolamine-buffered chromate background electrolyte with hexamethonium bromide. Sulfate content measurements for glucose 3-sulfate achieved an accuracy of 95.9–96.7% relative to theoretical values, with a run-to-run relative standard deviation (RSD) of 0.977%. By comparison, sucrose octasulfate—the second model compound—yielded accuracy of 97.4–101.9% with an RSD of 1.90% [1]. The sub-1% RSD for glucose-3-sulfate demonstrates its suitability as a precision calibration standard for sulfate ester quantification.

Capillary electrophoresis Sulfate ester quantification Analytical method validation

Defined Commercial Purity Specification: ≥98% HPLC Purity with ¹H-NMR Structural Confirmation Enables Reproducible Procurement

Commercially available D-Glucose 3-sulfate sodium salt (CAS 89830-83-1) is supplied with defined purity specifications that vary by vendor. Carl Roth certifies the compound at ≥98% purity by HPLC, with ¹H-NMR spectrum corresponding to the assigned structure, and specifies storage at −20 °C [1]. Sigma-Aldrich (Catalog G9909) lists the compound with storage at −20 °C and provides lot-specific Certificates of Analysis . Biosynth offers the compound in sizes from 10 mg ($270.90) to 100 mg ($1,637.00), with custom synthesis options available up to gram scale . The ≥98% HPLC purity specification provides a verifiable quality benchmark that exceeds the ≥95% minimum purity offered by certain alternative suppliers, enabling purchasers to select a grade appropriate to their experimental sensitivity requirements.

Quality specification HPLC purity Procurement benchmark

Biological Significance of the 3-O-Sulfation Motif: Relevance as a Minimalist Model for Heparin/Heparan Sulfate Structure–Activity Studies

The 3-O-sulfation of glucosamine residues in heparin and heparan sulfate (HS) is a rare but pharmacologically essential post-synthetic modification. In pharmaceutical heparin, the 3-O-sulfated glucosamine residue within the antithrombin-binding pentasaccharide sequence (AGA*IA) is the critical structural determinant for high-affinity antithrombin III binding and consequent anticoagulant activity. 3-O-sulfation constitutes approximately 2% of total glucosamine residues in bovine mucosa heparin, and its absence from the critical glucosamine residue reduces antithrombin binding energy by approximately 50% [1]. While D-glucose 3-sulfate sodium salt is not itself a heparin-derived structure, its regiospecifically defined 3-O-sulfate on a hexose backbone positions it as the simplest structurally tractable model compound bearing this biologically critical sulfation motif, enabling reductionist studies of 3-O-sulfate-dependent molecular recognition without the confounding heterogeneity of polymeric heparan sulfate preparations [2].

Heparin Antithrombin binding 3-O-sulfation Glycosaminoglycan

Evidence-Based Application Scenarios for D-Glucose 3-Sulfate Sodium Salt in Research and Analytical Procurement


MS-Based Structural Elucidation of Sulfated Glycans: Use as a 3-O-Sulfation Diagnostic Reference Standard

In laboratories employing electrospray ionization ion trap or tandem mass spectrometry for structural characterisation of sulfated oligosaccharides and glycosaminoglycans, D-glucose 3-sulfate sodium salt serves as a well-defined reference compound for establishing the diagnostic MS² [OSO₃H]⁻ ion signature unique to 3-O-sulfation. As demonstrated by Minamisawa et al. (2005), 3-O-sulfated monosaccharides are the only isomers that produce this abundant diagnostic ion in MS², enabling unambiguous positional assignment without requiring MS³ analysis [1]. Incorporating glucose-3-sulfate as a positive control in sulfated glycan MS workflows allows analysts to validate instrument parameters for 3-O-sulfate detection and to spike samples for isomer ratio estimation. The ≥98% HPLC purity specification ensures that the reference signal is not confounded by positional isomer contamination.

Sulfatase Enzyme Kinetics and Substrate Specificity Studies: Preferred Monosulfated Substrate for Sulfatase A Assays

For enzymologists characterising sulfatase A (EC 3.1.6.1) or related glycosulfatases, D-glucose 3-sulfate is the kinetically preferred monosaccharide substrate among the positional isomer panel. Roy and Turner (1982) demonstrated that ox liver sulfatase A hydrolyses glucose 3-sulfate more rapidly than glucose 2-, 4-, or 6-sulfate, and that hydrolysis of the 3-sulfate uniquely induces substrate-modified enzyme formation—a hysteretic behaviour relevant to understanding sulfatase catalytic mechanism [2]. When used with the Charonia lampas glycosulfatase system, the Km of 29.4 mM for glucose-3-sulfate versus 25.0 mM for glucose-6-sulfate provides a quantifiable benchmark for comparing enzyme preparations across laboratories and for validating recombinant sulfatase activity [3].

Capillary Electrophoresis Method Calibration: Validated Single-Sulfate Standard for Sulfate Ester Quantification

Analytical laboratories implementing capillary electrophoresis with indirect UV detection for sulfate ester content determination in glycosaminoglycans or synthetic sulfated carbohydrates can employ glucose-3-sulfate as a validated calibration standard. The method of Kinoshita et al. (2011) established that sulfate content measurements for glucose-3-sulfate achieve 95.9–96.7% accuracy versus theoretical values with a run-to-run RSD of 0.977%—precision superior to the alternative model compound sucrose octasulfate (RSD 1.90%) [4]. The compound's single sulfate group per molecule simplifies stoichiometric calculations relative to polysulfated calibrants, and its well-defined structure eliminates the batch-to-batch variability inherent to polymeric glycosaminoglycan reference materials.

Minimalist Probe for 3-O-Sulfation-Dependent Protein Recognition: Reductionist Model of Heparin–Antithrombin Interaction

For structural biologists and medicinal chemists investigating the molecular determinants of heparin–protein binding, glucose-3-sulfate provides a chemically tractable, low-molecular-weight scaffold that isolates the 3-O-sulfation variable. The 3-O-sulfate modification, though rare (~2% abundance in bovine heparin), is the essential structural feature of the antithrombin-binding pentasaccharide; its absence reduces binding energy by approximately 50% [5]. By using glucose-3-sulfate rather than heterogeneous heparin oligosaccharide mixtures, researchers can conduct crystallographic, NMR, or surface plasmon resonance studies that decouple the contribution of 3-O-sulfation from those of N-sulfation, 6-O-sulfation, and uronic acid epimerisation—each of which varies independently in polymeric heparin preparations [6].

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